molecular formula (CH3)3CSH<br>C4H10S<br>C4H10S B031775 tert-Butyl mercaptan CAS No. 75-66-1

tert-Butyl mercaptan

Cat. No.: B031775
CAS No.: 75-66-1
M. Wt: 90.19 g/mol
InChI Key: WMXCDAVJEZZYLT-UHFFFAOYSA-N
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Description

2-Methyl-2-propanethiol, also known as tert-Butyl mercaptan, is an organosulfur compound with the molecular formula C₄H₁₀S. It is a colorless liquid with a strong, unpleasant odor, often described as similar to that of garlic or skunk. This compound is commonly used as an odorant for natural gas to aid in leak detection due to its potent smell .

Mechanism of Action

Target of Action

Its primary role is to serve as an odorant for natural gas . The strong odor of Tert-Butyl mercaptan allows for the detection of gas leaks, as it can be easily detected by the human nose at very low concentrations .

Mode of Action

This compound interacts with the olfactory receptors in the nose, triggering a signal to the brain that is interpreted as a strong, unpleasant smell This serves as a warning sign of a potential gas leak

Biochemical Pathways

Its primary function is to be detected by the olfactory system, rather than to interact with or modify any biological systems or processes .

Pharmacokinetics

It is known to be a volatile compound that can be inhaled, and it may cause irritation to the skin and eyes upon direct exposure .

Result of Action

The primary result of this compound’s action is the detection of natural gas leaks. Its strong, unpleasant odor triggers a sensory response in humans, alerting them to the presence of natural gas . At very low concentrations, it is non-toxic, but the smell can cause nausea at concentrations as low as 2-3 ppm .

Action Environment

Environmental factors can influence the action of this compound. For example, its volatility and the strength of its odor can be affected by temperature and pressure . Additionally, its efficacy as a gas leak detector depends on its concentration in the gas, which can be influenced by factors such as the volume of gas, the size of the leak, and the dispersion of the gas in the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-2-propanethiol can be synthesized through several methods. One common approach involves the reaction of tert-butyl chloride with sodium hydrosulfide. The reaction typically occurs under mild conditions and yields 2-Methyl-2-propanethiol as the primary product .

Industrial Production Methods: In industrial settings, 2-Methyl-2-propanethiol is produced by the reaction of isobutylene with hydrogen sulfide in the presence of a catalyst. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-2-propanethiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Methyl-2-propanethiol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is employed in studies involving thiol-based biochemistry and enzymology.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of novel drugs.

    Industry: It is used as an odorant in natural gas and as a stabilizer in polymer production.

Comparison with Similar Compounds

  • 2-Methyl-1-propanethiol
  • 2-Propanethiol
  • Benzyl mercaptan
  • Thiophenol

Comparison: 2-Methyl-2-propanethiol is unique due to its tertiary structure, which imparts different reactivity compared to primary and secondary thiols. This structure affects its boiling point, solubility, and reactivity in chemical reactions, making it distinct from other similar compounds .

Properties

IUPAC Name

2-methylpropane-2-thiol
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InChI

InChI=1S/C4H10S/c1-4(2,3)5/h5H,1-3H3
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InChI Key

WMXCDAVJEZZYLT-UHFFFAOYSA-N
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Canonical SMILES

CC(C)(C)S
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Molecular Formula

C4H10S, Array
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DSSTOX Substance ID

DTXSID0026418
Record name t-Butyl mercaptan
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Molecular Weight

90.19 g/mol
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Physical Description

Tert-butyl mercaptan is a foul-smelling organosulfur compound which is a colorless, clear liquid at ambient temperatures. It is primarily used as an odorant for natural gas, and it has an odor threshold of less than 0.33 ppb. Non-toxic at the very low concentrations used in natural gas, but the smell can cause nausea at concentrations as low as 2-3 ppm. The pure chemical is highly flammable and may cause skin and eye irritation upon direct exposure., Liquid, Liquid with a strong skunky odor; [Merck Index] Clear colorless liquid with an unpleasant odor; [MSDSonline], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
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Boiling Point

149-153 °F at 760 mmHg (NFPA, 2010), 63.7-64.2 °C, 64 °C
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Flash Point

less than -20 °F (NFPA, 2010), <-20 °F (<-29 °C) (closed cup), -26 °C c.c.
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Solubility

Insoluble (NFPA, 2010), Slightly sol in water; very sol in alcohol, ether, liquid hydrogen sulfide, Very soluble in acetone; soluble in carbon tetrachloride
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Density

0.8 (NFPA, 2010) - Less dense than water; will float, 0.79426 at 25 °C/4 °C, Relative density (water = 1): 0.80
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Vapor Density

3.1 (NFPA, 2010) - Heavier than air; will sink (Relative to Air), 3.1 (Air= 1), Relative vapor density (air = 1): 3.1
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Vapor Pressure

142.5 mmHg at 68 °F (ICSC, 2023), 181.0 [mmHg], 181 mm Hg at 25 °C /Extrapolated/, Vapor pressure, kPa at 20 °C: 19.0
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Color/Form

Mobile liquid, COLORLESS LIQUID

CAS No.

75-66-1, 16528-55-5
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Melting Point

-32 °F (ICSC, 2023), -0.5 °C, Heat of fusion at melting point = 2.0782X10+7 J/kmol, 0 °C
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Synthesis routes and methods

Procedure details

This is an inventive run illustrating the current invention. To a 1 gallon 316 stainless steel autoclave equipped with a stirrer, internal cooling coils, overhead condenser, back pressure regulator and air addition tube was charged 2 grams of cobalt molybdate on alumina catalyst (HDS-2), 10 grams solid sodium hydroxide pellets, 250 milliliters (198 grams) methyl alcohol, and 500 milliliters (403 grams, 4.97 moles) of 2-methyl-2-propanethiol (tertiary-butyl mercaptan). After closing the reactor, the agitator was started and the system pressured to 300 psig (2.068 MPa) with air at about 25° C. (77° F.). An air flow was then started through the reaction mixture (e.g. below the liquid surface) at such a rate that a minimum amount of alcohol and mercaptan were carried overhead through the condensor (2.5 cubic feet/hr.). The reactor temperature was allowed to rise to about 54°-60° C. (130°-140° F.) due to the heat generated by the reaction. This temperature was then maintained by the addition of cooling water through the coils. After 4 hrs., the reaction mixture was cooled to about 25° C. vented and transferred to a separatory funnel. Two liquid phases formed. Each of these phases was analyzed by GLC using a 12 ft. column packed with 10% SE 30 silicon rubber on 60-80 mesh Chromosorb P that had been previously mineral acid washed and dried. The top phase (212grams) contained 94.3 wt. % methyl alcohol, 0.2 wt. % 2-methyl-2-propanethiol, 5.0 wt. % di-tert-butyl disulfide, and 0.5 wt. % heavies. The bottom phase (395 grams) contained 9.3 wt. % methyl alcohol, a trace of 2-methyl-2-propanethiol, 90.6 wt. % di-tert-butyl disulfide and1.1 wt. % heavies. Based on these analyses there was obtained a 99 wt. % conversion of 2-methyl-2-propanethiol with an 85 wt. % selectivity of di-tert-butyl disulfide. The top phase was stripped at atmospheric pressure to 81° C. (187° F.) head temperature, 115° C. (239° F.) kettle temperature to remove the alcohol and the kettle product combined with the bottom phase and fractionated at 100 mm vacuum. An 84 wt. % distilled yield of di-tert-butyl disulfide was obtained distilling mostly at 125° C. (257° F.)/100 mm.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solid
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
2 g
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
316
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
mercaptan
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl mercaptan
Reactant of Route 2
tert-Butyl mercaptan
Reactant of Route 3
tert-Butyl mercaptan
Reactant of Route 4
tert-Butyl mercaptan
Reactant of Route 5
tert-Butyl mercaptan
Reactant of Route 6
tert-Butyl mercaptan

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.